4H-Imidazo[4,5-C]pyridine
Overview
Description
4H-Imidazo[4,5-C]pyridine is a heterocyclic compound formed by the fusion of an imidazole ring with a pyridine ring. This compound is part of the broader family of imidazopyridines, which are known for their unique chemical structure, versatile optical properties, and diverse biological attributes. The imidazo[4,5-C]pyridine core is bioisosteric to the purine nucleus, facilitating interactions with macromolecules such as DNA, RNA, and specific proteins .
Preparation Methods
The synthesis of 4H-Imidazo[4,5-C]pyridine can be achieved through various methods. Common synthetic routes include:
Condensation-Dehydration Reactions: This involves the reaction of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids or their equivalents under oxidative conditions.
Microwave-Assisted Heating: The condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo[4,5-C]pyridines.
Debus-Radiszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines.
Chemical Reactions Analysis
4H-Imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[4,5-C]pyridine N-oxides, while reduction can yield various reduced derivatives.
Scientific Research Applications
4H-Imidazo[4,5-C]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. For example, the compound acts as an S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . This interaction disrupts the synthesis of S-adenosyl-L-homocysteine, leading to various biological effects, including potential anti-cancer activity.
Comparison with Similar Compounds
4H-Imidazo[4,5-C]pyridine is part of a broader family of imidazopyridines, which includes:
- Imidazo[4,5-B]pyridine
- Imidazo[1,5-A]pyridine
- Imidazo[1,2-A]pyridine
These compounds share a similar core structure but differ in the arrangement of the imidazole and pyridine rings. The unique arrangement in this compound gives it distinct chemical and biological properties, such as its bioisosteric resemblance to the purine nucleus .
Properties
IUPAC Name |
4H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSJIWPCXCKOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=NC2=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602154 | |
Record name | 4H-Imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-96-8 | |
Record name | 4H-Imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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